molecular formula C12H7BrClNO3 B1437937 1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene CAS No. 1036437-83-8

1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene

Cat. No.: B1437937
CAS No.: 1036437-83-8
M. Wt: 328.54 g/mol
InChI Key: SPIOIIBATZQKAQ-UHFFFAOYSA-N
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Description

1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene is an organic compound characterized by its bromo, chloro, and nitro functional groups attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene can be synthesized through a multi-step reaction process. The initial step involves the bromination of phenol to produce 2-bromophenol. This intermediate is then reacted with chloro-4-nitrobenzene under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using reducing agents like iron (Fe) or tin (Sn) in acidic conditions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide (OH-) or alkoxide ions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or hydroxylamines.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene is utilized in several scientific research fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: The compound is employed in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene exerts its effects involves interactions with molecular targets and pathways. The nitro group, in particular, plays a crucial role in the compound's reactivity and biological activity.

Comparison with Similar Compounds

1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene is compared with other similar compounds to highlight its uniqueness:

  • 2,4-Dibromo-1-(2-bromophenoxy)benzene: Similar in structure but with additional bromine atoms.

  • 1-(2-Bromophenoxy)acetone: Contains an acetone group instead of the nitro group.

These compounds differ in their chemical properties and applications, making this compound distinct in its utility and reactivity.

Properties

IUPAC Name

1-(2-bromophenoxy)-2-chloro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClNO3/c13-9-3-1-2-4-11(9)18-12-6-5-8(15(16)17)7-10(12)14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIOIIBATZQKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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